N-(2,2-difluoroethyl)prop-2-en-1-amine

Description

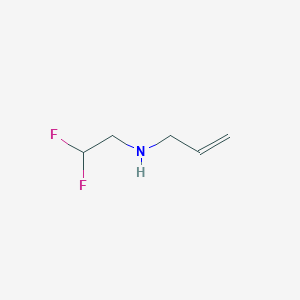

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-difluoroethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-2-3-8-4-5(6)7/h2,5,8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQBFJJTYMGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of N 2,2 Difluoroethyl Prop 2 En 1 Amine

Chemical Transformations Involving the Allyl Moiety

The allyl group in N-(2,2-difluoroethyl)prop-2-en-1-amine is a key functional handle for a variety of chemical transformations, including deallylation to liberate the primary amine and functionalization reactions at the double bond.

The removal of the allyl group, or deallylation, is a crucial step for the in-situ generation of 2,2-difluoroethylamine (B1345623), an important building block in medicinal chemistry. This transformation is typically achieved using transition metal catalysis.

Palladium(0) complexes are highly effective for this purpose. The reaction likely proceeds through the formation of a π-allyl palladium complex, followed by nucleophilic attack of an allyl scavenger to release the free amine. researchgate.net A common method involves heating the N-allyl compound in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an allyl scavenger. researchgate.net

A specific example involves dissolving this compound in 2-aminoethanol with a palladium catalyst to yield 2,2-difluoroethylamine. google.com

Table 1: Catalytic Deallylation of N-Allyl Amines

| Catalyst | Allyl Scavenger | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) | N,N'-dimethylbarbituric acid (NDMBA) | Dichloromethane | 30 | Quantitative | researchgate.net |

| Palladium complex | 2-Aminoethanol | 2-Aminoethanol | Not Specified | Not Specified | google.com |

This table presents examples of catalytic deallylation reactions for N-allyl amines, highlighting the conditions used to achieve high yields of the corresponding primary amines.

The carbon-carbon double bond of the allyl group is susceptible to a range of reactions, allowing for the introduction of various functional groups. These transformations provide pathways to more complex molecular architectures.

Radical Halogenation: The allylic position is prone to radical halogenation. libretexts.org For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgorganic-chemistry.org This reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. libretexts.orgmasterorganicchemistry.com This intermediate then reacts with Br₂ to yield the allylic bromide. libretexts.org It is important to maintain a low concentration of Br₂ to favor substitution over addition to the double bond. libretexts.orgorganic-chemistry.org

Other Transformations: The double bond can also undergo other transformations such as palladium-catalyzed oxidative cyclization, which can lead to the formation of functionalized heterocyclic compounds.

Reactions Involving the Difluoroethyl Moiety and Nitrogen Center

The presence of the difluoroethyl group significantly influences the nucleophilicity of the amine nitrogen and introduces a site for potential C-F bond activation, although the latter is less common.

The nitrogen atom in this compound acts as a nucleophile in various synthetic transformations. Its reactivity is modulated by the electron-withdrawing nature of the adjacent 2,2-difluoroethyl group. While the fluorine atoms decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart, it remains sufficiently nucleophilic to participate in a range of reactions.

For example, it can react with electrophiles in nucleophilic substitution and addition reactions. The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, provides a framework for understanding the reactivity of such amines with allylic substrates bearing a leaving group. nih.gov The amine nitrogen can also be involved in the formation of heterocyclic structures through intramolecular cyclization pathways.

The reduced nucleophilicity can be advantageous in controlling selectivity in certain reactions. The electron-withdrawing effect of the difluoroethyl group makes the nitrogen a weaker base, which can prevent undesired side reactions that may occur with more basic amines.

While direct reactions involving the C-F bonds of the difluoroethyl group are not commonly reported for this specific compound, the broader field of organofluorine chemistry has seen advancements in the catalytic functionalization of C-F bonds. It is conceivable that under specific catalytic conditions, the geminal difluoromethylene group could participate in reactions, although this remains an area for further exploration.

Mechanistic Aspects of Key Transformations

Deallylation: The mechanism of palladium-catalyzed deallylation is believed to involve the formation of a π-allyl palladium intermediate. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition to form a palladium(II)-allyl complex. A nucleophilic allyl scavenger then attacks the allyl group, leading to the reductive elimination of the deallylated amine and regeneration of the palladium(0) catalyst. researchgate.net

Radical Allylic Bromination: The Wohl-Ziegler reaction provides a classic example of a radical chain mechanism. organic-chemistry.org

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂, often generated in situ from NBS, to form bromine radicals. libretexts.orgorganic-chemistry.org

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of this compound, forming a resonance-stabilized allylic radical and HBr. This radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species.

The resonance stabilization of the allylic radical intermediate is a key factor that favors substitution at the allylic position over addition to the double bond. libretexts.org

Elucidation of Reaction Pathways in Fluorinated Allylamine (B125299) Chemistry

The reactivity of this compound is governed by the interplay of the nucleophilic nitrogen atom, the reactive allyl group, and the electronic influence of the 2,2-difluoroethyl substituent. While specific mechanistic studies on this particular compound are not extensively documented in the reviewed literature, its reaction pathways can be elucidated by examining the well-established chemistry of allylamines and the known electronic effects of fluoroalkyl groups. The presence of the electron-withdrawing 2,2-difluoroethyl group is anticipated to decrease the nucleophilicity of the nitrogen atom compared to its non-fluorinated analogs. This, in turn, can influence the kinetics and outcomes of its reactions.

One of the characteristic reactions of allylamines is the aza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that typically requires thermal or Lewis acid-catalyzed conditions. For this compound, this rearrangement would involve the formation of a transient enamine, leading to a γ,δ-unsaturated imine. The general mechanism for the aza-Claisen rearrangement proceeds through a concerted, pericyclic transition state. The electron-withdrawing nature of the difluoroethyl group could potentially increase the thermal stability of the starting amine, thus requiring more forcing conditions for the rearrangement to occur.

In a study on the thermal reactions of structurally similar N-allylic difluoroenamines, two predominant reaction pathways were observed: an aza-Claisen rearrangement and an intramolecular [2+2]-cycloaddition. This suggests that this compound could also be susceptible to such a cycloaddition pathway, leading to the formation of a four-membered ring. The competition between these two pathways would likely be influenced by the specific substitution pattern and the reaction conditions.

Furthermore, the allylic double bond in this compound can undergo various addition reactions. For instance, electrophilic addition of halogens or hydrohalic acids would proceed via the formation of a carbocationic intermediate. The regioselectivity of this addition would be influenced by the electronic effects of the nitrogen substituent.

The nitrogen atom, despite its reduced basicity due to the adjacent difluoroethyl group, can still participate in nucleophilic reactions. For example, this compound serves as a key intermediate in the synthesis of 2,2-difluoroethylamine and its derivatives. In these synthetic routes, the allyl group acts as a protecting group for the primary amine, which can be subsequently removed. This deallylation step highlights a key reaction pathway for this compound.

Another potential reaction pathway for N-fluoroalkylated allylamines is intramolecular cyclization. While not specifically documented for this compound, related studies on N-allyl propiolamides have shown that they can undergo transition metal-catalyzed or radical-promoted cyclizations to form lactams. The presence of the fluoroalkyl group can influence the stereoselectivity and efficiency of these cyclization reactions. For instance, visible-light-promoted fluoroalkylative cyclization has been demonstrated for N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines, resulting in the formation of fluoroalkylated imidazobenzazepines.

The reaction pathways of this compound are summarized in the table below, based on established reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Probable Product(s) | Mechanistic Notes |

| Aza-Claisen Rearrangement | Heat or Lewis Acid | γ,δ-Unsaturated imine | Pericyclic researchgate.netresearchgate.net-sigmatropic rearrangement. |

| Intramolecular [2+2] Cycloaddition | Heat | Four-membered nitrogen heterocycle | Concerted or stepwise cycloaddition of the allyl group. |

| Electrophilic Addition | H-X, X₂ (X = halogen) | Halogenated alkylamine | Proceeds through a carbocationic intermediate. |

| Deallylation | Catalyst | 2,2-Difluoroethylamine | Removal of the allyl protecting group. |

| Intramolecular Cyclization | Transition metal catalyst or radical initiator | Nitrogen heterocycles | Can be initiated by various catalytic systems. |

It is important to note that the specific outcomes and mechanisms for this compound would require dedicated experimental and computational studies for definitive elucidation. The electron-withdrawing nature of the 2,2-difluoroethyl group is a critical factor that differentiates its reactivity from non-fluorinated allylamines, likely impacting transition state energies and reaction kinetics.

Influence of Fluorination on the Molecular Characteristics and Interactions of N 2,2 Difluoroethyl Prop 2 En 1 Amine Derivatives

Electronic Effects of Fluorine on Amine Basicity and pKa Modulation

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect) on the rest of the molecule. In N-(2,2-difluoroethyl)prop-2-en-1-amine, the two fluorine atoms on the β-carbon relative to the nitrogen atom significantly reduce the electron density on the nitrogen. This decreased electron density diminishes the availability of the nitrogen's lone pair of electrons to accept a proton, thereby reducing the basicity of the amine compared to its non-fluorinated analogue, N-allyl-ethylamine.

The modulation of pKa is a critical aspect in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The ability to fine-tune the basicity of the amine through fluorination makes the difluoroethylamine motif a valuable tool for medicinal chemists.

Table 1: Predicted pKa Trends for a Series of Related Amines

| Compound Name | Structure | Predicted pKa |

| N-allylethylamine | CH₂=CHCH₂NHCH₂CH₃ | ~10.5 |

| N-(2-fluoroethyl)prop-2-en-1-amine | CH₂=CHCH₂NHCH₂CH₂F | Lower |

| This compound | CH₂=CHCH₂NHCH₂CHF₂ | Significantly Lower |

Note: The pKa values are illustrative predictions based on established trends and are not experimental data.

Conformational Analysis and Stereoelectronic Effects Induced by Geminal Fluorine Atoms

The presence of geminal fluorine atoms on the ethyl group of this compound introduces significant stereoelectronic effects that influence its conformational preferences. The dominant effect is the gauche effect, which describes the tendency of a molecule to adopt a conformation where electronegative substituents are gauche (at a 60° dihedral angle) to each other.

In the case of the protonated form of 2,2-difluoroethylamine (B1345623), studies have shown a strong preference for a conformation where both fluorine atoms are gauche to the ammonium group. This "double gauche effect" is primarily attributed to electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atoms nih.gov. Hyperconjugative interactions, such as σCH → σ*CF, also play a role in stabilizing the gauche conformation nih.gov.

For this compound, a similar conformational preference is expected around the C-C bond of the difluoroethyl group. The molecule is likely to favor a conformation where the nitrogen atom is gauche to both fluorine atoms. This conformation minimizes repulsive steric interactions and maximizes favorable electrostatic and hyperconjugative interactions. The presence of the allyl group on the nitrogen will introduce additional conformational flexibility around the C-N bonds, but the gauche preference of the difluoroethyl moiety is expected to be a dominant feature.

These conformational constraints can have significant implications for the biological activity of molecules containing this motif, as the defined spatial arrangement of functional groups can influence binding to target proteins.

Impact of Fluorine on Intermolecular Interactions and Hydrogen Bonding Capabilities

Fluorine's high electronegativity and the polarization of the C-F bond influence the intermolecular interactions of this compound. While organically bound fluorine is generally considered a weak hydrogen bond acceptor, it can participate in weak hydrogen bonds and other non-covalent interactions.

The primary amine group in this compound can act as a hydrogen bond donor. The electron-withdrawing effect of the difluoroethyl group increases the acidity of the N-H proton, making it a stronger hydrogen bond donor compared to its non-fluorinated counterpart. Conversely, the reduced electron density on the nitrogen atom makes it a weaker hydrogen bond acceptor.

Bioisosteric Replacement Strategies Utilizing Difluoroethylamine Motifs in Design

In medicinal chemistry, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving its pharmacological profile. The difluoroethylamine motif has emerged as a valuable bioisostere for various functional groups in drug design psychoactif.orgwikipedia.orgnih.govresearchgate.net.

The N-(2,2-difluoroethyl) group can be considered a bioisostere of a hydroxyl group or a thiol group, due to the ability of the CHF₂ group to act as a hydrogen bond donor. Furthermore, the difluoroethylamine moiety can serve as a non-classical bioisostere for amides and sulfonamides. The replacement of an amide or sulfonamide with a difluoroethylamine can lead to improved metabolic stability, as the C-F bond is more resistant to enzymatic cleavage than the amide or sulfonamide bond.

The introduction of the this compound motif into a drug candidate can offer several advantages:

Modulation of Basicity: As discussed earlier, the fluorine atoms allow for fine-tuning of the amine's pKa, which can optimize the drug's pharmacokinetic properties.

Increased Metabolic Stability: The strong C-F bonds can block sites of metabolism, leading to a longer half-life of the drug.

Improved Target Binding: The unique electronic and conformational properties of the difluoroethyl group can lead to enhanced binding affinity and selectivity for the target protein.

Enhanced Membrane Permeability: The increased lipophilicity imparted by the fluorine atoms can improve the ability of the drug to cross cell membranes.

The allyl group attached to the nitrogen provides a handle for further chemical modification, allowing for the incorporation of this valuable difluoroethylamine motif into a wide range of molecular scaffolds.

Computational Chemistry and Theoretical Studies on N 2,2 Difluoroethyl Prop 2 En 1 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, stability, and electronic characteristics, which are key determinants of chemical reactivity. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed to predict reactivity.

Mulliken Charge Analysis: This method partitions the total electron density of a molecule among its constituent atoms, providing an estimation of partial atomic charges. researchgate.net For N-(2,2-difluoroethyl)prop-2-en-1-amine, this analysis can identify electrophilic and nucleophilic centers. The nitrogen atom is expected to carry a negative charge, indicating its nucleophilic character, while the fluorine-bearing carbon and hydrogen atoms of the amine group may be more electropositive. irjweb.com These calculated charges are crucial for understanding intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful tool for predicting the feasibility and outcome of chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jseepublisher.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. irjweb.com For this compound, the HOMO is likely localized around the nitrogen atom and the C=C double bond, while the LUMO may be distributed across the C-F bonds.

| Parameter | Calculated Value (a.u.) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -0.25 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | +0.05 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 0.30 | Relates to chemical stability and reactivity. |

| Mulliken Charge on Nitrogen (N) | -0.55 | Primary site for nucleophilic attack. |

| Mulliken Charge on Fluorine (F) | -0.38 | Contributes to the molecule's overall polarity. |

Reaction Kinetics and Mechanistic Pathway Determination through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms and predicting reaction rates. nih.gov By mapping the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods (e.g., 19F NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly valuable. For fluorinated compounds like this compound, calculating the ¹⁹F NMR chemical shifts is of great interest.

DFT-based procedures have been developed that provide reliable predictions of ¹⁹F NMR chemical shifts with modest computational cost. rsc.orgchemrxiv.org The choice of the functional and basis set is critical for accuracy, with methods like ωB97XD/aug-cc-pvdz showing good performance with root-mean-square (RMS) errors as low as 3.57 ppm. rsc.orgchemrxiv.org Calculations can be performed in the gas phase or with implicit solvation models to better mimic experimental conditions. nsf.gov Comparing computationally predicted shifts with experimental data can help confirm molecular structures and identify different conformers. nih.gov

| Computational Method | Basis Set | Phase | Predicted ¹⁹F Chemical Shift (ppm) | Expected Accuracy (RMSE) |

|---|---|---|---|---|

| ωB97XD | aug-cc-pvdz | Gas | -115.2 | ~3.6 ppm rsc.orgchemrxiv.org |

| B3LYP | 6-31+G(d,p) | Gas | -118.5 | > 5 ppm nsf.gov |

| ωB97XD | 6-31+G(d,p) | Water (implicit) | -114.8 | ~3.0 ppm nsf.gov |

In Silico Modeling for Understanding Molecular Recognition and Biological Interactions

In silico modeling techniques, such as molecular docking, are essential for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. researchgate.net These methods are a cornerstone of modern drug discovery and development. nih.gov

An in-depth analysis of the fluorinated amine this compound requires a suite of advanced spectroscopic and analytical techniques. The introduction of fluorine atoms into the ethylamine moiety imparts unique chemical properties that necessitate specialized characterization methods. This article explores the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography in the detailed structural and analytical assessment of this compound and related fluorinated amines.

Applications in Advanced Organic Synthesis and Chemical Biology

N-(2,2-difluoroethyl)prop-2-en-1-amine as a Versatile Synthetic Building Block and Intermediate

This compound serves as a crucial intermediate in organic synthesis, primarily valued for its role as a protected form of 2,2-difluoroethylamine (B1345623). The presence of the allyl group allows for a range of chemical transformations on the nitrogen atom, after which it can be selectively removed to unmask the primary amine. This strategy facilitates the synthesis of more complex molecules that would be challenging to prepare by direct alkylation of 2,2-difluoroethylamine.

A significant application of this compound is its role as a key intermediate in an advantageous two-step process for producing 2,2-difluoroethylamine. google.comresearchgate.net This method avoids issues associated with direct amination methods and is suitable for industrial-scale production. google.com The first step involves the reaction of a 2,2-difluoro-1-haloethane, such as 2,2-difluoro-1-chloroethane, with prop-2-en-1-amine (allylamine). google.comchemicalbook.com This reaction selectively yields this compound. google.com In the subsequent step, the allyl group is cleaved through a deallylation reaction, often facilitated by a catalyst, to furnish the final product, 2,2-difluoroethylamine or its salts. google.comresearchgate.net

Furthermore, this compound is a precursor for a variety of 2,2-difluoroethylamine derivatives. The synthesis pathway involves reacting this compound with a suitable electrophile to form an N-allyl, N-(2,2-difluoroethyl) substituted intermediate. google.com The subsequent removal of the allyl protecting group yields the desired 2,2-difluoroethylamine derivative. google.com

| Step | Description | Reactants | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Alkylation | 2,2-difluoro-1-haloethane and prop-2-en-1-amine | This compound | Formation of the N-(2,2-difluoroethyl) bond google.com |

| 2 | Deallylation | This compound, Catalyst | 2,2-difluoroethylamine | Cleavage of the N-allyl bond google.comresearchgate.net |

The utility of this compound extends to its incorporation into more elaborate molecular frameworks, particularly nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. msesupplies.com The synthesis strategy involves the alkylation of the secondary amine of this compound with a heterocyclic compound containing a suitable leaving group. google.com

For example, it can be reacted with various substituted chloromethylpyridines or chloromethylthiazoles. google.com This reaction connects the this compound moiety to a heterocyclic ring system. The resulting intermediate, a tertiary amine containing both the allyl group and the heterocyclic moiety, can then undergo deallylation to produce the final N-(2,2-difluoroethyl)-substituted heterocycle. This approach provides a controlled method for introducing the valuable 2,2-difluoroethyl group into complex, nitrogen-containing ring systems. google.com

Design and Synthesis of Fluorinated Bioactive Molecules Leveraging Difluoroethylamine Motifs

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The geminal difluoro motif (CF2) is particularly prevalent in pharmaceuticals and agrochemicals. nih.gov Its inclusion in bioactive compounds can profoundly affect pharmacokinetic and physicochemical properties, including lipophilicity, metabolic stability, and the pKa of nearby functional groups. nih.gov The difluoromethyl group can also serve as a bioisostere for functionalities such as carbonyl, sulfonyl, or oxygen atoms, potentially improving a drug's potency and selectivity. nih.govnih.gov

Given that this compound is a key precursor to the 2,2-difluoroethylamine synthon, it plays an important role in the synthesis of these advanced bioactive molecules. google.com The 2,2-difluoroethylamine moiety is a building block for various pharmaceutical compounds. The unique properties conferred by the two fluorine atoms make it a valuable component in designing drugs with improved efficacy and stability. smolecule.com

| Property Influenced | Description of Effect | Relevance in Drug Design |

|---|---|---|

| Metabolic Stability | Fluorine atoms can block sites of metabolic oxidation, increasing the molecule's half-life. nih.gov | Longer-lasting therapeutic effect. |

| Lipophilicity | Fluorination generally increases lipophilicity, which can affect membrane permeability and absorption. nbinno.com | Improved bioavailability and transport across biological membranes. |

| pKa Modulation | The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent amino groups. nih.gov | Alters the ionization state at physiological pH, affecting receptor binding and solubility. |

| Bioisosterism | The CF2 group can mimic other functional groups like carbonyls or ethers. nih.gov | Allows for fine-tuning of molecular interactions with biological targets. |

Potential in Advanced Materials Science and Functional Polymers (General Context of Fluorinated Compounds)

While specific applications of this compound in materials science are not extensively documented, the introduction of fluorinated moieties into polymers and other materials is a well-established strategy for creating high-performance products. researchgate.net Fluorinated polymers, or fluoropolymers, are known for a unique combination of properties that make them suitable for a wide range of demanding applications. nih.gov

The defining characteristics of fluorinated compounds stem from the properties of the carbon-fluorine bond, which is one of the strongest in organic chemistry. researchgate.netmdpi.com This strong bond contributes to high thermal stability and chemical inertness. nbinno.comresearchgate.net The high electronegativity and low polarizability of the fluorine atom also lead to low surface energy and unique dielectric properties. researchgate.netnih.gov

Incorporating building blocks like this compound into polymer backbones or side chains could potentially yield materials with these desirable fluorinated characteristics. The presence of the difluoroethyl group could enhance thermal and chemical stability, lower the material's surface energy to create hydrophobic or oleophobic surfaces, and improve its electrical insulating properties. researchgate.netacs.org These properties are highly sought after in industries such as aerospace, electronics, and specialty coatings. nbinno.com

| Property | Underlying Cause | Potential Application |

|---|---|---|

| High Thermal Stability | Strength of the C-F bond (~485 kJ/mol) researchgate.netmdpi.com | High-performance polymers for aerospace and automotive components. nbinno.com |

| Chemical Inertness | Strong C-F bond and shielding of the carbon backbone. researchgate.net | Linings for chemical reactors, corrosion-resistant coatings. |

| Low Surface Energy | Low polarizability of the fluorine atom. nbinno.comresearchgate.net | Non-stick coatings, water- and oil-repellent textiles, anti-fouling surfaces. researchgate.net |

| Low Refractive Index & Dielectric Constant | Unique electronic structure of fluorine. researchgate.net | Optical fibers, insulation for electronic components, advanced dielectrics. nbinno.com |

Environmental Considerations and Degradation Pathways of Fluorinated Amine Derivatives

Atmospheric Oxidation Kinetics and Environmental Impact of Fluorine-Containing Volatile Organic Compounds

The primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere is through oxidation by photochemically generated radicals, most notably the hydroxyl radical (•OH). acs.org The rate of this reaction is a key determinant of a compound's atmospheric lifetime and its potential for long-range transport.

For the difluoroethyl component, studies on 1,1-difluoroethane (B1215649) indicate a slow reaction with hydroxyl radicals, leading to a relatively long atmospheric half-life of approximately 472 days. taylorfrancis.comepa.gov This suggests that the difluoroethyl group itself is quite resistant to atmospheric oxidation. The degradation products of 1,1-difluoroethane in the atmosphere are ultimately carbon monoxide, carbon dioxide, and hydrogen fluoride. ecetoc.org

The allylamine (B125299) portion of the molecule, however, presents two reactive sites for •OH attack: the carbon-carbon double bond and the amine group. The reaction of •OH radicals with amines typically proceeds via hydrogen abstraction from the N-H bond or from a C-H bond adjacent to the nitrogen atom. acs.org The presence of the double bond in the allyl group also allows for •OH addition reactions.

The atmospheric oxidation of amines can lead to the formation of a variety of products, including imines, amides, and, in the presence of nitrogen oxides (NOx), nitrosamines and nitramines. acs.orgacs.org The specific products formed will depend on the structure of the amine and the atmospheric conditions. Given the structure of N-(2,2-difluoroethyl)prop-2-en-1-amine, oxidation could potentially lead to the formation of aldehydes, imines, and other nitrogenous species, along with fluorinated degradation products.

Table 2: Estimated Atmospheric Reaction Parameters for Structural Analogs of this compound

| Compound/Moiety | Primary Atmospheric Oxidant | Atmospheric Half-life | Primary Degradation Products |

| 1,1-Difluoroethane | •OH radical | ~472 days taylorfrancis.comepa.gov | CO, CO₂, HF ecetoc.org |

| Alkyl Amines (general) | •OH radical | Hours to days nih.gov | Imines, Amides, Aldehydes acs.orgacs.org |

This table provides data for analogous compounds to infer the potential atmospheric fate of this compound.

The environmental impact of fluorine-containing volatile organic compounds is linked to their persistence, degradation products, and global warming potential (GWP). While compounds with long atmospheric lifetimes can contribute to global warming, the degradation products can also have environmental effects. For example, the formation of persistent and mobile compounds like trifluoroacetic acid from the degradation of some fluorinated compounds is a known environmental issue. researchgate.net The complete degradation of this compound would be expected to eventually mineralize to carbon dioxide, water, nitrogen oxides, and hydrogen fluoride.

Q & A

Q. What are the common synthetic routes for N-(2,2-difluoroethyl)prop-2-en-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting prop-2-en-1-amine with 2,2-difluoroethyl halides (e.g., bromide or iodide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions. Catalytic bases like triethylamine can enhance reactivity . Optimization may involve adjusting stoichiometry (e.g., 1.2:1 amine-to-halide ratio), temperature (60–80°C), and reaction time (12–24 hours). Monitoring via TLC or GC-MS is critical to track progress. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) improves yield and purity .

Q. How can researchers confirm the structural integrity of N-(2,2-difluoroethyl)prop-2-en-1-amine using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for vinyl protons (δ 5.2–5.8 ppm, multiplet) and NH/CH₂ signals adjacent to fluorine (δ 3.0–3.5 ppm, split due to J-coupling with ¹⁹F).

- ¹⁹F NMR : Two equivalent fluorine atoms in the difluoroethyl group (δ −120 to −125 ppm, singlet).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₅H₈F₂N (exact mass: 133.07 g/mol). Fragmentation patterns may include loss of HF (20 Da) or the allyl group .

- IR : Stretching vibrations for C-F (1050–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds .

Q. What safety protocols are essential when handling N-(2,2-difluoroethyl)prop-2-en-1-amine in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool (<25°C), dry, and well-ventilated area, away from oxidizing agents. Amber glass bottles are recommended to prevent photodegradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethyl group influence the reactivity of this compound in nucleophilic or catalytic reactions?

- Methodological Answer : The -CF₂- group reduces electron density at the nitrogen, decreasing basicity and nucleophilicity. This can slow down reactions like alkylation but may enhance stability in acidic conditions. For catalytic applications (e.g., asymmetric synthesis), steric effects from the fluorinated group can alter enantioselectivity. Computational studies (DFT) or Hammett plots can quantify electronic effects .

Q. How should researchers resolve contradictions in reported purity data for N-(2,2-difluoroethyl)prop-2-en-1-amine across different sources?

- Methodological Answer :

- Analytical Cross-Validation : Compare HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS results. Discrepancies may arise from residual solvents or degradation products.

- Calibration Standards : Use certified reference materials (CRMs) for quantification.

- Batch Analysis : Test multiple synthesis batches to identify variability sources (e.g., raw material impurities) .

Q. What strategies can be employed to utilize N-(2,2-difluoroethyl)prop-2-en-1-amine as a precursor for fluorinated heterocycles?

- Methodological Answer :

- Cycloaddition : React with electron-deficient dienophiles (e.g., maleic anhydride) under thermal or microwave conditions to form pyrrolidine derivatives.

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the allylic position.

- Post-Functionalization : Fluorine-directed C-H activation (e.g., Rh catalysis) to generate complex scaffolds .

Q. What are the challenges in detecting trace impurities in N-(2,2-difluoroethyl)prop-2-en-1-amine, and how can they be mitigated?

- Methodological Answer :

- Impurity Profiling : Use high-resolution LC-MS/MS to identify byproducts like unreacted halides or oxidation products (e.g., amine oxides).

- Limit of Detection (LOD) : Optimize MS parameters (e.g., ESI ionization in positive mode) for sensitivity.

- Sample Preparation : Solid-phase extraction (SPE) or derivatization (e.g., with dansyl chloride) enhances detectability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.